molecular formula C14H27N3O3 B5119587 ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate

ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate

Cat. No. B5119587
M. Wt: 285.38 g/mol
InChI Key: GUCVBWOTXNQJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate involves its binding to the mu opioid receptor. This binding results in the activation of downstream signaling pathways, which ultimately lead to the modulation of pain sensation and reward pathways in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to the mu opioid receptor. This binding results in the modulation of pain sensation and reward pathways in the brain. Additionally, this compound has been shown to have anti-inflammatory effects and may also have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate in lab experiments include its high affinity for the mu opioid receptor, its ability to modulate pain sensation and reward pathways in the brain, and its potential as a treatment for addiction. The limitations of using this compound in lab experiments include its potential for abuse and its potential to cause addiction in humans.

Future Directions

There are many potential future directions for research involving ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate. One area of research that is currently being explored is the development of new treatments for addiction using this compound. Additionally, researchers are investigating the potential of this compound as a treatment for chronic pain and inflammation. Finally, there is ongoing research into the biochemical and physiological effects of this compound, with the goal of gaining a better understanding of its mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, this compound is a compound that has many potential applications in scientific research. Its high affinity for the mu opioid receptor, ability to modulate pain sensation and reward pathways in the brain, and potential as a treatment for addiction make it an attractive compound for further study. However, its potential for abuse and addiction in humans must be carefully considered when using this compound in lab experiments.

Synthesis Methods

The synthesis of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate involves several steps. The first step is the reaction of 4-morpholineethanol with 1-chloro-4-(4-fluorophenyl)piperidine to form 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidine. This intermediate is then reacted with ethyl chloroformate to yield this compound.

Scientific Research Applications

Ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate has been used in a variety of scientific research applications. One area of research where this compound has been particularly useful is in the study of opioid receptors. It has been shown to have a high affinity for the mu opioid receptor, which is involved in pain modulation and reward pathways in the brain.

properties

IUPAC Name

ethyl 4-(2-morpholin-4-ylethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-2-20-14(18)17-6-3-13(4-7-17)15-5-8-16-9-11-19-12-10-16/h13,15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCVBWOTXNQJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.